molecular formula C20H23ClFN3O B2456116 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-23-3

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2456116
CAS No.: 1049374-23-3
M. Wt: 375.87
InChI Key: FSARXKLYHQDASW-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, and a phenylpiperazine moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Reduction: The nitro group is reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The amine group is then substituted with the desired functional groups, such as chloro and fluoro groups, using appropriate halogenating agents.

    Coupling Reaction: The final step involves coupling the substituted benzamide with the phenylpiperazine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2), fluorinating agents like diethylaminosulfur trifluoride (DAST)

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound has demonstrated a range of biological activities that make it a candidate for further research in various therapeutic areas:

  • Antitumor Activity :
    • In vitro studies indicate that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase, which is critical for cancer treatment .
  • Enzyme Inhibition :
    • Preliminary research suggests that this compound may act as an inhibitor of histone deacetylases (HDACs), which are essential for regulating gene expression related to tumor growth. Selectivity towards specific HDAC isoforms has been observed, indicating potential for targeted cancer therapies .
  • Anti-inflammatory Effects :
    • Some studies have reported anti-inflammatory properties, suggesting that the compound could be beneficial in treating chronic inflammatory conditions. Further investigation is required to confirm these effects and elucidate the underlying mechanisms .
ActivityDetails
Antitumor ActivityInhibits proliferation of cancer cell lines; induces apoptosis; G2/M phase arrest observed.
Enzyme InhibitionSelective inhibition of HDACs (IC50 values indicating potency against specific isoforms).
Anti-inflammatory EffectsPotential reduction in inflammatory markers; further research needed to confirm efficacy.

In Vitro Studies

Research has focused on evaluating the cytotoxic effects of 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide against various cancer cell lines. Notably, studies have shown significant activity against breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

In Vivo Models

Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates in cancer-bearing subjects. These studies provide insight into the pharmacokinetics and bioavailability of the compound, essential for future clinical applications .

Combination Therapies

The compound has been explored in combination with other chemotherapeutic agents to enhance therapeutic efficacy and reduce resistance. Preliminary results suggest that combining it with existing treatments may yield synergistic effects, improving overall treatment outcomes for patients with resistant cancers .

Research Findings

Recent advancements in the synthesis of this compound have focused on optimizing yield and purity while exploring structural modifications to enhance selectivity and efficacy against specific tumor types. Ongoing studies aim to better understand its interactions at the molecular level and potential applications in personalized medicine .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar phenylpiperazine moiety, investigated for its acetylcholinesterase inhibitory activity.

    2-chloro-6-fluorobenzamide: A simpler analog with similar chloro and fluoro substitutions on the benzamide core.

Uniqueness

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its combination of functional groups, which impart specific chemical properties and potential biological activities. The presence of the phenylpiperazine moiety distinguishes it from simpler analogs and contributes to its potential as a lead compound in drug discovery.

Biological Activity

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, a compound with the CAS number 1021025-56-8, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H23ClFN7OC_{24}H_{23}ClFN_7O with a molecular weight of approximately 479.9 g/mol. Its structure features a benzamide core substituted with a chloro and fluoro group, as well as a piperazine moiety, which is known for enhancing pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Serotonin Receptor Modulation : The piperazine ring is often associated with modulation of serotonin receptors, which may contribute to anxiolytic and antidepressant effects.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activity and efficacy of this compound and related compounds in various studies:

Activity Cell Line/Model IC₅₀ (µM) Reference
CytotoxicityMCF7 (Breast Cancer)3.79
CytotoxicitySF-268 (Brain Cancer)12.50
CytotoxicityNCI-H460 (Lung Cancer)42.30
Anti-inflammatoryVarious modelsN/A
Serotonin Receptor BindingRat Brain SlicesN/A

Case Study 1: Anticancer Potential

In a study examining the anticancer potential of pyrazole derivatives, compounds structurally related to this compound showed significant cytotoxicity against MCF7 and NCI-H460 cell lines. The study highlighted the importance of substituent variations on the benzamide structure in enhancing biological activity.

Case Study 2: Neuropharmacological Effects

Another research effort explored the neuropharmacological effects of compounds containing the phenylpiperazine moiety. These studies indicated that such compounds could modulate serotonin receptors effectively, leading to potential applications in treating anxiety and depression.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSARXKLYHQDASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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